![molecular formula C19H20N2O5S B2725379 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903517-01-0](/img/structure/B2725379.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[f][1,4]oxazepin ring and a dihydrobenzofuran ring, both of which are heterocyclic compounds containing oxygen and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[f][1,4]oxazepin and dihydrobenzofuran rings. The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom. The dihydrobenzofuran is a five-membered ring with one oxygen atom, fused to a benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the nitrogen in the oxazepin ring could potentially act as a nucleophile in certain reactions .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Frameworks
Secondary o-hydroxybenzene sulfonamides have been utilized in the development of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and related heterocyclic analogs, showcasing a novel approach to privileged tricyclic scaffolds for drug design. This methodology provides access to a new chemical space, allowing for the synthesis of various heterotricyclic scaffolds through the alteration of bis-electrophilic aromatic partners in cyclization processes. The importance of these frameworks lies in their potential for creating new therapeutic agents by exploring underexplored chemical structures (Sapegin et al., 2016).
Enzyme Inhibition Properties
The compound of interest has been associated with the inhibition of human carbonic anhydrases, a crucial therapeutic target for conditions such as glaucoma. By modifying the structural features of sulfonamides, researchers have been able to develop novel [1,4]oxazepine-based primary sulfonamides that exhibit strong inhibition of these enzymes. This highlights the compound's potential as a starting point for designing new inhibitors with improved efficacy and selectivity (Sapegin et al., 2018).
Biological Screening and Molecular Docking Studies
Further emphasizing its versatility, the compound has been involved in studies focusing on the synthesis and biological screening of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These studies have demonstrated the compounds' inhibitory effects against various enzymes and bacteria, offering insights into their potential medicinal applications. Molecular docking studies complement these findings by providing a deeper understanding of the interaction between these compounds and their biological targets (Irshad et al., 2016).
Antimicrobial and Antiproliferative Agents
The exploration of N-ethyl-N-methylbenzenesulfonamide derivatives has led to the discovery of compounds with significant antimicrobial and antiproliferative activities. This research underscores the compound's role in the development of new treatments targeting cancer and infectious diseases, illustrating the potential for sulfonamide derivatives to serve as leads in drug discovery (Abd El-Gilil, 2019).
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-13-26-17-4-2-1-3-15(17)12-21(19)9-8-20-27(23,24)16-5-6-18-14(11-16)7-10-25-18/h1-6,11,20H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMBHXZFDOPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

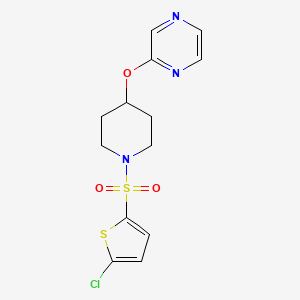
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
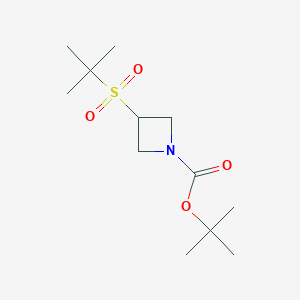
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)

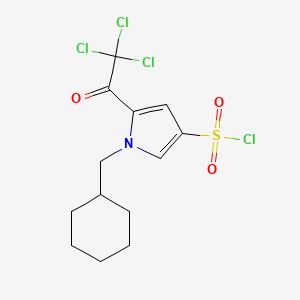
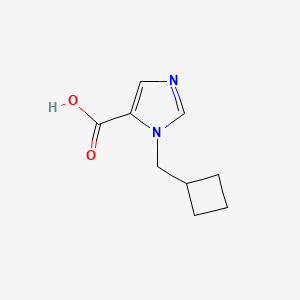
![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)
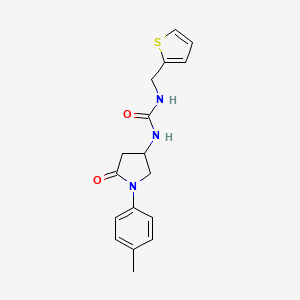
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)